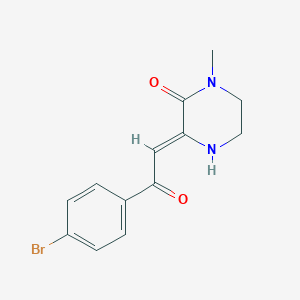
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone, also known as BRD7929, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone exerts its therapeutic effects by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various diseases, including cancer and inflammation. 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to have several biochemical and physiological effects. It inhibits the activity of BET proteins, leading to the downregulation of various genes involved in cell proliferation, inflammation, and neurodegeneration. 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone also reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects. Moreover, 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to induce apoptosis and inhibit cell proliferation in cancer cells, leading to anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone also has several limitations. It has poor solubility in aqueous solutions, making it difficult to use in cell-based assays. Moreover, it has a short half-life and is rapidly metabolized in vivo, limiting its potential as a therapeutic agent.
Direcciones Futuras
For the study of 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone include the development of more potent and selective BET inhibitors, investigation of the role of BET proteins in other diseases, and the development of novel drug delivery systems.
Métodos De Síntesis
The synthesis of 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone involves the reaction of 4-bromoacetophenone with ethyl acetoacetate to form 3-(2-(4-bromophenyl)-2-oxoethylidene)-1-methylpiperazinone. The reaction is catalyzed by piperidine and occurs under reflux conditions. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been extensively used in scientific research to study its potential therapeutic benefits. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. Moreover, 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
178408-21-4 |
|---|---|
Nombre del producto |
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone |
Fórmula molecular |
C13H13BrN2O2 |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- |
Clave InChI |
GTODBTFJHCISKP-FLIBITNWSA-N |
SMILES isomérico |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)Br)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O |
SMILES canónico |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O |
Sinónimos |
(3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
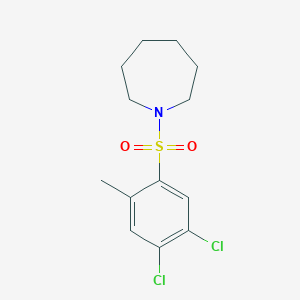
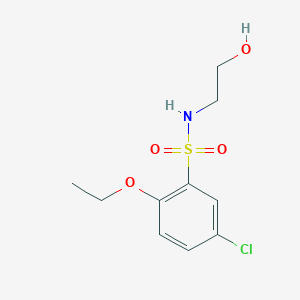
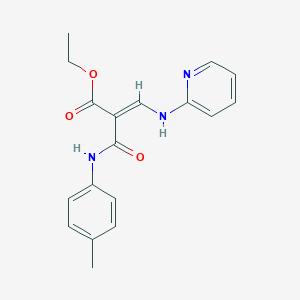
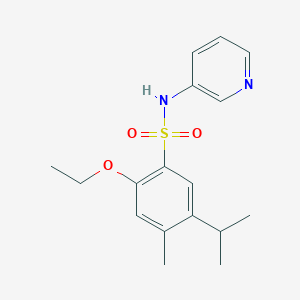
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
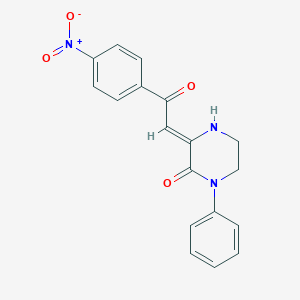
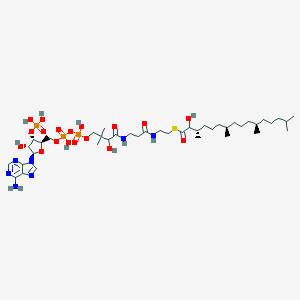
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

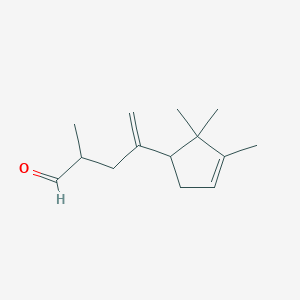
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)
